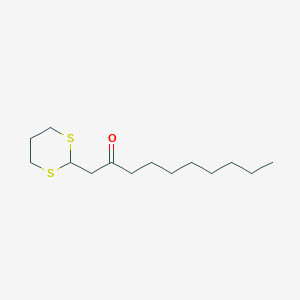![molecular formula C20H26O2 B14298841 1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene CAS No. 113011-60-2](/img/structure/B14298841.png)
1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene is an organic compound with a complex structure that includes two benzene rings connected by an ethane bridge with oxypropane linkages
Métodos De Preparación
The synthesis of 1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene typically involves the reaction of ethane-1,1-diol with benzene derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between ethane-1,1-diol and benzene in the presence of a dehydrating agent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism by which 1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene can be compared with similar compounds such as:
3,3’-[Ethane-1,2-diylbis(oxy)]dipropanoic acid: This compound has a similar ethane-oxy linkage but differs in its functional groups and overall structure.
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Another similar compound with benzene rings connected by an ethane-oxy bridge.
Ethene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: This compound features ethene linkages instead of ethane, leading to different chemical properties.
Propiedades
Número CAS |
113011-60-2 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
3-[1-(3-phenylpropoxy)ethoxy]propylbenzene |
InChI |
InChI=1S/C20H26O2/c1-18(21-16-8-14-19-10-4-2-5-11-19)22-17-9-15-20-12-6-3-7-13-20/h2-7,10-13,18H,8-9,14-17H2,1H3 |
Clave InChI |
RCCZQXCDIKTFMO-UHFFFAOYSA-N |
SMILES canónico |
CC(OCCCC1=CC=CC=C1)OCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


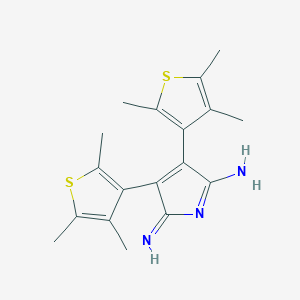
![Morpholine, 4-[bis(pentachlorophenyl)acetyl]-](/img/structure/B14298765.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
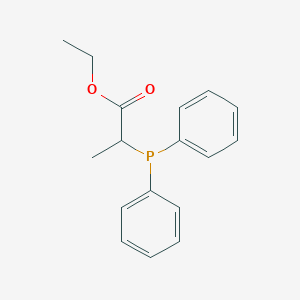
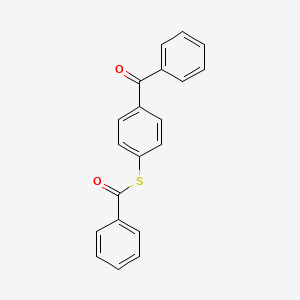
![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)
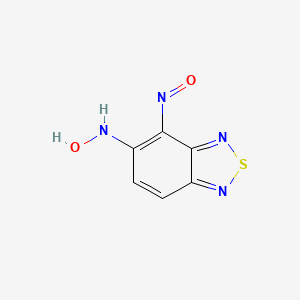
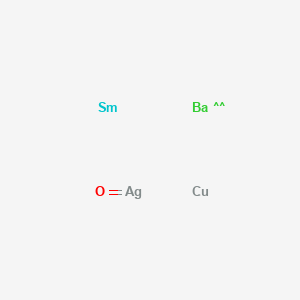
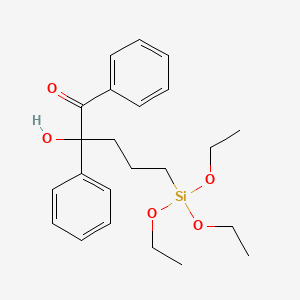


![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)
